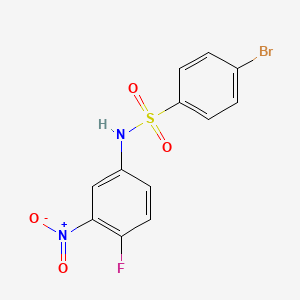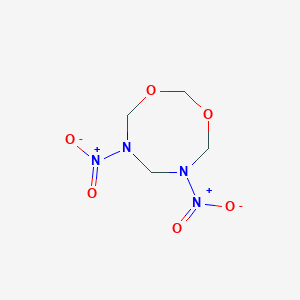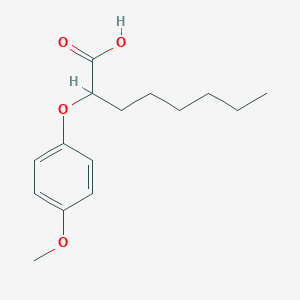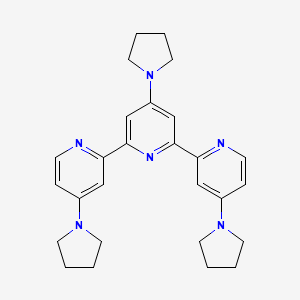
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is a complex organic compound featuring multiple pyrrolidine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various synthetic strategies . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing scalable techniques such as continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce more saturated derivatives of the compound.
Applications De Recherche Scientifique
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-pyrrolidinylpyridine: This compound shares the pyrrolidine and pyridine rings but lacks the additional pyrrolidinylpyridinyl groups.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another compound with a similar pyridine core but different substituents, used in coordination chemistry.
Uniqueness
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is unique due to its multiple pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential pharmacological activities set it apart from simpler analogs .
Propriétés
Numéro CAS |
474491-01-5 |
|---|---|
Formule moléculaire |
C27H32N6 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H32N6/c1-2-12-31(11-1)21-7-9-28-24(17-21)26-19-23(33-15-5-6-16-33)20-27(30-26)25-18-22(8-10-29-25)32-13-3-4-14-32/h7-10,17-20H,1-6,11-16H2 |
Clé InChI |
IHCLGBZBKUZTCR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=NC=C2)C3=CC(=CC(=N3)C4=NC=CC(=C4)N5CCCC5)N6CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
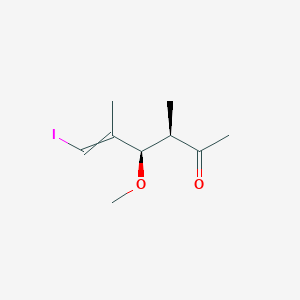

![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)



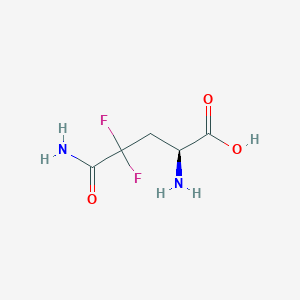
![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
